

Technical Profile: 4-(4-Chloro-2-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(4-Chloro-2-methoxyphenyl)piperidine

Cat. No.: B13613648

[Get Quote](#)

Structural Identification & Sourcing Guide Executive Summary & Core Identity

4-(4-Chloro-2-methoxyphenyl)piperidine is a specialized pharmacophore scaffold used primarily in the development of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting serotonin (5-HT) and dopamine receptors. It belongs to the 4-arylpiperidine class, a structural motif fundamental to numerous antipsychotic and analgesic therapeutics.

This guide provides the definitive identification data, validated synthetic routes, and characterization protocols required for research and drug development applications.

Identity Data Matrix

Attribute	Detail
Chemical Name	4-(4-Chloro-2-methoxyphenyl)piperidine
CAS Number (Free Base)	815618-53-2
CAS Number (HCl Salt)	815618-46-3
Molecular Formula	C ₁₂ H ₁₆ ClNO
Molecular Weight	225.71 g/mol (Free Base)
SMILES	<chem>COc1cc(Cl)ccc1C2CCNCC2</chem>
InChI Key	PYPHIKDWXCSADB-UHFFFAOYSA-N (Note: Verify stereochemistry if applicable, usually achiral at C4 due to symmetry unless substituted elsewhere)
Common Application	Building block for GPCR modulators; Intermediate for library synthesis.

Structural Verification Strategy

When sourcing or synthesizing this compound, reliance on name alone can lead to regioisomeric errors (e.g., confusing the 2-methoxy/4-chloro positions). The following workflow ensures high-fidelity identification.

Identification Workflow (DOT Visualization)

This diagram outlines the logic flow for verifying the chemical identity using structural descriptors rather than ambiguous nomenclature.



[Click to download full resolution via product page](#)

Figure 1: Structural verification workflow ensuring correct isomer identification prior to procurement or synthesis.

Synthetic Methodology

For researchers requiring de novo synthesis (e.g., if commercial stock is unavailable or custom isotopologues are needed), the Grignard Addition-Dehydration-Reduction sequence is the industry-standard protocol. This route avoids the harsh conditions of direct arylation and allows for scale-up.

Critical Mechanistic Insight

The primary challenge in this synthesis is the chemoselective hydrogenation of the intermediate alkene. Standard Palladium on Carbon (Pd/C) hydrogenation can cause inadvertent dechlorination of the aromatic ring.

- Solution: Use Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C), which are less prone to hydrogenolysis of aryl chlorides under mild conditions.

Protocol: 3-Step Synthesis from 1-Boc-4-piperidone

Step 1: Grignard Addition

Reagents: 1-Boc-4-piperidone, 4-Chloro-2-methoxy-1-bromobenzene,

-Butyllithium (or Mg turnings).

- Generate the organolithium or Grignard reagent from 4-chloro-2-methoxy-1-bromobenzene in dry THF at -78°C (Li) or reflux (Mg).
- Add 1-Boc-4-piperidone dropwise.
- Quench with saturated NH₄Cl. Isolate the tertiary alcohol intermediate.

Step 2: Dehydration

Reagents: Trifluoroacetic acid (TFA) or

-TsOH in Toluene.

- Treat the tertiary alcohol with acid to induce elimination of water.
- This yields the 1,2,3,6-tetrahydropyridine intermediate (alkene).

- Note: If TFA is used, the Boc group is removed simultaneously. If

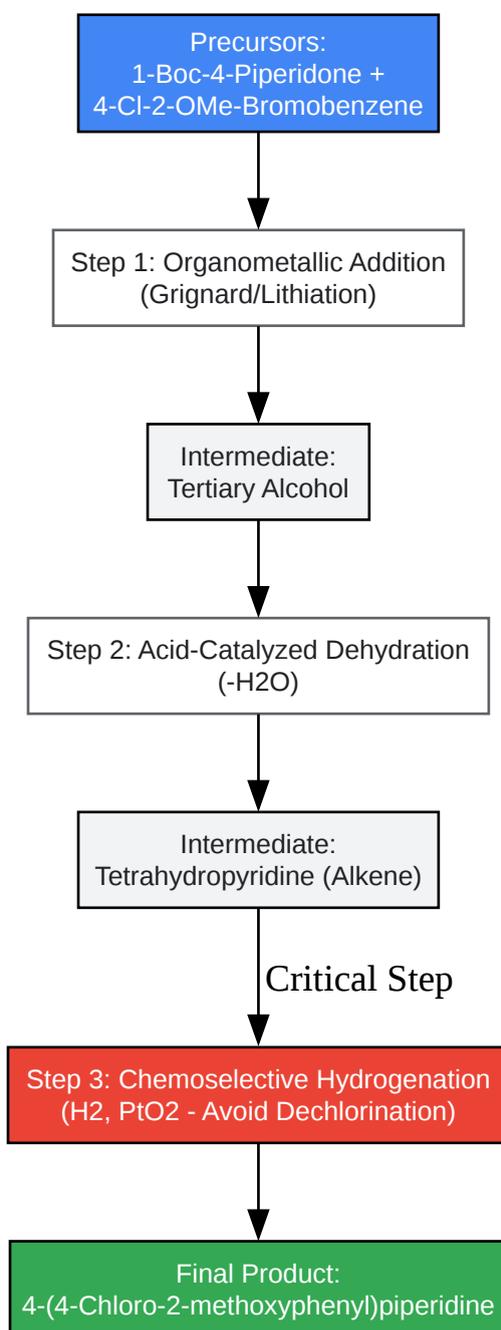
-TsOH is used, Boc may remain depending on conditions.

Step 3: Chemoselective Hydrogenation

Reagents: H₂ (1 atm), PtO₂ (Adams' Catalyst), Ethanol.

- Dissolve the alkene in Ethanol.
- Add catalytic PtO₂ (5 mol%).
- Stir under H₂ balloon for 2-4 hours. Monitor by LC-MS to ensure double bond reduction without loss of Chlorine (M-35 peak).
- Filter catalyst and concentrate.

Synthesis Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: Synthetic pathway highlighting the critical chemoselective hydrogenation step to preserve the aryl chloride.

Characterization & Quality Control

To validate the synthesized or purchased material, the following analytical signatures must be confirmed.

1H NMR (400 MHz, CDCl₃) - Expected Signals

- Aromatic Region (6.8 - 7.2 ppm):
 - Look for an ABX system or specific coupling patterns due to the 1,2,4-substitution.
 - ~7.1 (d, 1H, H-6'),
 - ~6.9 (dd, 1H, H-5'),
 - ~6.8 (d, 1H, H-3').
- Methoxy Group:
 - ~3.80 ppm (Singlet, 3H). This is a diagnostic handle.
- Piperidine Ring:
 - ~3.2 ppm (m, 2H, H-2/6 eq),
 - ~2.7 ppm (m, 2H, H-2/6 ax).
 - ~2.9 ppm (m, 1H, H-4, benzylic methine).
 - ~1.6-1.8 ppm (m, 4H, H-3/5).

Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Parent Ion [M+H]⁺: Calculated m/z = 226.09 (for ³⁵Cl).
- Isotope Pattern: Distinctive 3:1 ratio of peaks at m/z 226 and 228 due to the Chlorine atom. Absence of this pattern indicates dechlorination.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in:

- Dopamine D2/D4 Antagonists: The 4-phenylpiperidine moiety mimics the ethylamine side chain of dopamine held in a rigid conformation.
- Serotonin 5-HT_{2A} Modulators: Used in atypical antipsychotic design (similar to the pharmacophore in Risperidone/Paliperidone, though those typically use a benzisoxazole-piperidine linkage).
- Sigma Receptor Ligands: The lipophilic chlorophenyl group enhances binding affinity to Sigma-1 receptors.

References

- ChemicalBook. **4-(4-chloro-2-methoxyphenyl)piperidine** Properties and CAS Data.
- PubChem. **4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride** (Related Structure).
- Sigma-Aldrich. Piperidine Derivatives and Building Blocks.
- Rasayan Journal of Chemistry. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl₅ Mediated Aza-Prins Cyclization. (Context on 4-substituted piperidine synthesis).
- To cite this document: BenchChem. [Technical Profile: 4-(4-Chloro-2-methoxyphenyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13613648#4-4-chloro-2-methoxyphenyl-piperidine-cas-number-search\]](https://www.benchchem.com/product/b13613648#4-4-chloro-2-methoxyphenyl-piperidine-cas-number-search)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com